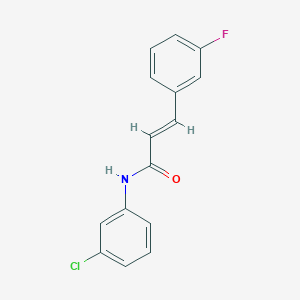
N-(2,4,6-Trichlorophenyl)picrylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-Trichlorophenyl)picrylamine: is a chemical compound with the molecular formula C12H5Cl3N4O6 and a molecular weight of 407.556 g/mol . It is known for its unique structure, which includes both trichlorophenyl and picrylamine groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trichlorophenyl)picrylamine typically involves the reaction of 2,4,6-trichloroaniline with picryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(2,4,6-Trichlorophenyl)picrylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like trichlorophenyl and picrylamine.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .
Scientific Research Applications
N-(2,4,6-Trichlorophenyl)picrylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-(2,4,6-Trichlorophenyl)picrylamine exerts its effects is not fully understood. it is believed to interact with molecular targets through its electron-withdrawing groups, which can influence various biochemical pathways . The compound’s structure allows it to form stable complexes with proteins and other biomolecules, potentially affecting their function .
Comparison with Similar Compounds
N-(2,4,6-Trichlorophenyl)maleimide: This compound shares the trichlorophenyl group but differs in its other functional groups.
Tris(2,4,6-trichlorophenyl)methyl radical: Another compound with a similar trichlorophenyl group, known for its stability and unique chemical properties.
Uniqueness: Its ability to participate in a variety of chemical reactions and form stable complexes makes it valuable in research and industrial applications .
Properties
CAS No. |
27781-08-4 |
|---|---|
Molecular Formula |
C12H5Cl3N4O6 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2,4,6-trinitro-N-(2,4,6-trichlorophenyl)aniline |
InChI |
InChI=1S/C12H5Cl3N4O6/c13-5-1-7(14)11(8(15)2-5)16-12-9(18(22)23)3-6(17(20)21)4-10(12)19(24)25/h1-4,16H |
InChI Key |
XXORWRBJYLBQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


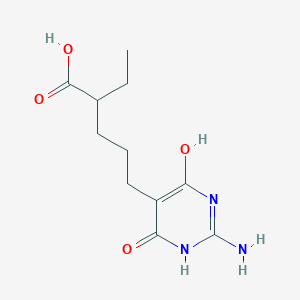


![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)


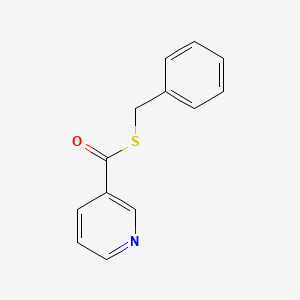
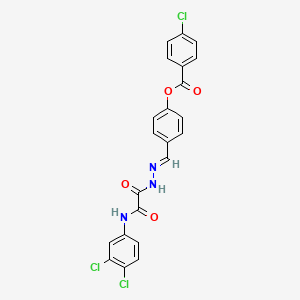
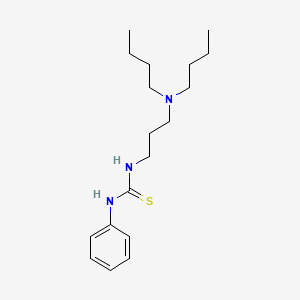

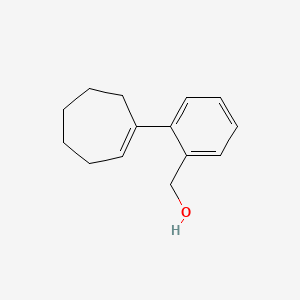
![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)
